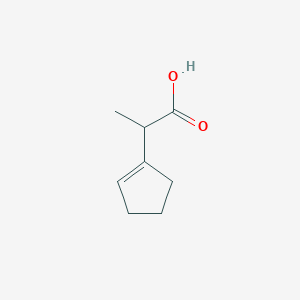

2-(Cyclopent-1-en-1-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

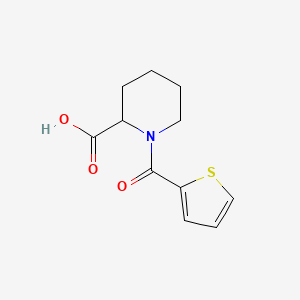

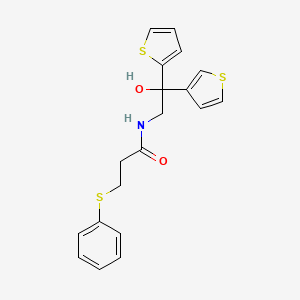

2-(Cyclopent-1-en-1-yl)propanoic acid is an organic compound with the chemical formula C8H12O2 . It has a molecular weight of 140.18 . The IUPAC name for this compound is 2-(cyclopenten-1-yl)propanoic acid . It appears as a liquid at room temperature .

Synthesis Analysis

The synthesis of 2-(Cyclopent-1-en-1-yl)propanoic acid or its derivatives has been reported in the literature . For instance, a new electron-donating polymer poly(2-(cyclopent-2-enyl)aniline) was synthesized, and synthesis parameters such as monomer-to-oxidant molar ratio and reaction duration were optimized .Molecular Structure Analysis

The molecular structure of 2-(Cyclopent-1-en-1-yl)propanoic acid can be represented by the InChI code: InChI=1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h4,6H,2-3,5H2,1H3,(H,9,10) . The corresponding SMILES representation is: CC(C1=CCCC1)C(=O)O .Physical And Chemical Properties Analysis

2-(Cyclopent-1-en-1-yl)propanoic acid is a liquid at room temperature . It has a molecular weight of 140.18 and a chemical formula of C8H12O2 .科学的研究の応用

Synthesis of Highly Substituted Indolines and Indoles

Researchers have developed methods to synthesize substituted indolines and indoles via intramolecular [4 + 2] cycloadditions of ynamides and conjugated enynes. This process involves the use of derivatives of 3-butynylamine, indicating the versatility of cycloalkenyl compounds in synthesizing complex heterocyclic structures (Dunetz & Danheiser, 2005).

Conversion to Trisubstituted Cyclopentenones

Another study demonstrated the conversion of 2-alkyl-2-(2-oxopropyl)cyclopentane-1,3-diones into trisubstituted cyclopent-2-enones via intramolecular aldolizations. This conversion showcases the application of cyclopentenyl compounds in creating structures with significant synthetic and medicinal potential (Schick et al., 1996).

Organic Sensitizers for Solar Cell Applications

The development of organic sensitizers for solar cells also highlights the use of cyclopentenyl derivatives. Novel sensitizers with enhanced photon-to-current conversion efficiency were synthesized, underlining the importance of these compounds in renewable energy technologies (Kim et al., 2006).

Flow Photo-Nazarov Reactions

Flow photo-Nazarov reactions of 2-furyl vinyl ketones, including reactions involving cyclopentenyl moieties, have been reported. These reactions provide a method for cyclizing traditionally unreactive heteroaromatic enones, demonstrating the utility of cyclopentenyl compounds in synthesizing biologically active natural product motifs (Ashley et al., 2018).

Absolute Stereochemistry of Grenadamide

The absolute stereochemistry of grenadamide was determined through the synthesis of related cyclopropyl compounds, illustrating the role of cyclopentenyl derivatives in stereochemical studies and natural product synthesis (Dulayymi et al., 2004).

作用機序

Mode of Action

Given its structural similarity to other cyclopentenyl compounds, it may interact with biological targets in a similar manner .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Cyclopent-1-en-1-yl)propanoic acid are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

特性

IUPAC Name |

2-(cyclopenten-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h4,6H,2-3,5H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIAXGXUTFQFMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CCCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopent-1-en-1-yl)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Phenylpropyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2986245.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2986257.png)